molecular formula C12H13NO B13087576 2-Benzyl-3-oxopentanenitrile

2-Benzyl-3-oxopentanenitrile

Cat. No.: B13087576
M. Wt: 187.24 g/mol
InChI Key: KSERZCDYBYYYGR-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxopentanenitrile: is an organic compound with the molecular formula C12H13NO. It is characterized by a benzyl group attached to a nitrile and a ketone functional group. This compound is of interest in organic synthesis and various chemical research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxopentanenitrile typically involves the reaction of benzyl cyanide with an appropriate ketone under basic conditions. One common method is the condensation of benzyl cyanide with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzyl compounds.

Scientific Research Applications

2-Benzyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxopentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the ketone group.

    3-Phenylpropionitrile: Similar nitrile group but different alkyl chain.

    Benzylacetone: Contains a benzyl and ketone group but lacks the nitrile group.

Uniqueness: 2-Benzyl-3-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-benzyl-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO/c1-2-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

KSERZCDYBYYYGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC1=CC=CC=C1)C#N

Origin of Product

United States

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